1-(4-Amino-2-methoxyphenyl)ethanone

説明

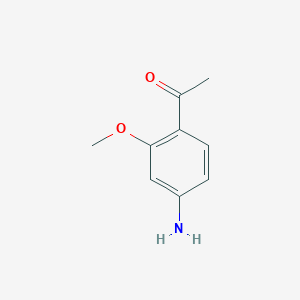

1-(4-Amino-2-methoxyphenyl)ethanone, also known by its IUPAC name, is a compound with the molecular formula C9H11NO2. It is characterized by the presence of an amino group at the 4-position and a methoxy group at the 2-position on the phenyl ring, with an ethanone group attached to the phenyl ring.

準備方法

Synthetic Routes and Reaction Conditions: 1-(4-Amino-2-methoxyphenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 4-amino-2-methoxybenzaldehyde with an appropriate reagent to introduce the ethanone group. This reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound often involves optimized synthetic routes to maximize efficiency and minimize costs. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .

化学反応の分析

Oxidation Reactions

The ethanone moiety and aromatic ring undergo oxidation under controlled conditions:

- Oxidizing Agents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or neutral media .

- Products :

Example Reaction Pathway :

Reduction Reactions

The ketone group is reduced to secondary alcohols or amines:

- Reducing Agents :

- Products :

Key Reaction :

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the aromatic ring or functional groups:

- Aromatic Substitution :

- Functional Group Substitution :

Notable Example :

Condensation and Imine Formation

The ethanone group reacts with amines to form Schiff bases:

- Reagents : Primary amines (e.g., (S)-α-methylbenzylamine) in toluene with p-toluenesulfonic acid .

- Products : Imine intermediates, which are further reduced to chiral amines .

Industrial Application :

A patented method uses imine formation followed by catalytic hydrogenation to synthesize enantiomerically pure amines (>98% optical purity) .

Acetylation and Acylation

The amino group undergoes acetylation:

- Reagents : Acetic anhydride or acetyl chloride in pyridine .

- Product : N-Acetyl-1-(4-amino-2-methoxyphenyl)ethanone , enhancing solubility for pharmaceutical applications .

Reaction Protocol :

Comparative Analysis of Reaction Methods

Mechanistic Insights

- Oxidation : The amino group directs electrophilic attack, favoring para-substitution .

- Reduction : Catalytic hydrogenation proceeds via a ketone-to-alcohol pathway, while NaBH₄ selectively reduces the carbonyl .

- Imine Formation : Acid catalysis promotes Schiff base formation, critical for asymmetric synthesis .

科学的研究の応用

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that 1-(4-Amino-2-methoxyphenyl)ethanone exhibits potential anticancer properties. A study published in "Molecules" highlighted its role as a precursor for synthesizing novel quinoline derivatives, which showed significant cytotoxic activity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

Mechanism of Action

The compound's mechanism involves the inhibition of specific enzymes related to cancer cell proliferation. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Molecular docking studies suggest that the compound fits well into the active site of CDK2, forming essential hydrogen bonds with key amino acids .

Biological Research Applications

Enzyme Inhibition Studies

this compound has been investigated for its inhibitory effects on cytochrome P450 enzymes, particularly CYP1A2 and CYP2D6. These enzymes are vital for drug metabolism, and their inhibition can lead to significant pharmacokinetic interactions with co-administered drugs .

Antimicrobial Properties

The compound has demonstrated moderate antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antimicrobial agents .

Synthetic Organic Chemistry Applications

Synthesis of Complex Molecules

this compound serves as a versatile building block in organic synthesis. It can be utilized to create various substituted phenyl derivatives through electrophilic aromatic substitution reactions .

Case Studies in Synthesis

Recent studies have explored one-pot synthesis methods involving this compound to streamline the production of complex organic molecules. For instance, a direct synthesis method was developed that allows for the rapid assembly of multi-substituted phenyl derivatives with high yields .

| Biological Activity | Description |

|---|---|

| Anticancer Properties | Effective against MCF-7 and A549 cell lines |

| Enzyme Inhibition | Inhibits CYP1A2 and CYP2D6 |

| Antimicrobial Activity | Moderate effects against Staphylococcus aureus and E. coli |

| Mechanism of Action | Inhibits cyclin-dependent kinases; affects drug metabolism |

Table 2: Synthesis Methods Overview

| Synthesis Method | Description |

|---|---|

| Electrophilic Substitution | Used to introduce various substituents onto the phenyl ring |

| One-Pot Synthesis | Streamlined method for producing complex derivatives |

| Reaction Conditions | Typically involves bases like potassium carbonate in DMF |

Future Research Directions

Further investigations are warranted to explore the full spectrum of biological activities associated with this compound. Key areas include:

- Detailed Mechanistic Studies: Understanding the pathways through which this compound interacts with biological systems.

- Expanded Antimicrobial Testing: Evaluating its efficacy against a broader range of pathogens.

- In Vivo Studies: Assessing pharmacokinetics and potential toxicity in live models.

作用機序

The mechanism by which 1-(4-Amino-2-methoxyphenyl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell walls or interfere with essential enzymes. In cancer research, it may inhibit cell proliferation by targeting specific signaling pathways .

類似化合物との比較

1-(2-Amino-4-methoxyphenyl)ethanone: Similar structure but with different positional isomers.

2-Methoxyphenyl isocyanate: Used for different applications but shares the methoxyphenyl group.

4-Methoxyphenethyl alcohol: Another compound with a methoxyphenyl group but different functional groups

Uniqueness: 1-(4-Amino-2-methoxyphenyl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and methoxy groups, along with the ethanone moiety, makes it a versatile compound for various applications .

生物活性

1-(4-Amino-2-methoxyphenyl)ethanone, also known as 4-amino-2-methoxyacetophenone, is a compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of 165.19 g/mol. The structure features an aromatic ring substituted with an amino group and a methoxy group, contributing to its biological activity.

Biological Activities

This compound exhibits several biological activities, including:

- Antibacterial Activity : Studies have shown that this compound possesses significant antibacterial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth at certain concentrations .

- Antidepressant Effects : Preliminary research indicates that this compound may have antidepressant-like effects, potentially influencing neurotransmitter systems in the brain.

- Anti-hyperglycemic Activity : The compound has also been investigated for its potential to lower blood glucose levels, making it a candidate for diabetes management.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, some proposed mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial metabolism or glucose regulation, contributing to its antibacterial and anti-hyperglycemic effects .

- Modulation of Neurotransmitter Systems : Its potential antidepressant effects could be linked to the modulation of serotonin and norepinephrine levels in the brain, although further studies are required to clarify this pathway.

Antibacterial Studies

A study assessing the antibacterial efficacy of this compound showed promising results against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated that the compound effectively inhibited bacterial growth at concentrations ranging from 32 to 128 µg/mL depending on the strain tested.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 32 |

Antidepressant Activity

In behavioral studies involving animal models, administration of this compound resulted in a significant reduction in depressive-like behaviors compared to control groups. The compound was administered at doses ranging from 10 to 30 mg/kg.

| Dose (mg/kg) | Behavioral Outcome |

|---|---|

| 10 | Mild improvement |

| 20 | Significant improvement |

| 30 | Marked improvement |

特性

IUPAC Name |

1-(4-amino-2-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6(11)8-4-3-7(10)5-9(8)12-2/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSESDZHLGIIHPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60612224 | |

| Record name | 1-(4-Amino-2-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60612224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60207-18-3 | |

| Record name | 1-(4-Amino-2-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60612224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。